Dipicrylamine
Overview
Description
Dipicrylamine is a highly nitrated aromatic compound with the chemical formula C₁₂H₅N₇O₁₂ . It is known for its explosive properties and was extensively used during World War II by both the Japanese and Nazi Germany. The compound is a yellow to orange crystalline solid and is highly toxic, causing severe skin and mucous membrane irritation .
Mechanism of Action
Target of Action
Dipicrylamine, also known as Hexanitrodiphenylamine or Hexyl, is primarily used as a reagent for the detection and extraction of metal ions, especially potassium . It has been used as a micro-reagent for potassium, rubidium, and caesium . The compound’s primary targets are these metal ions, and it forms complexes with them through functional groups .
Mode of Action
This compound contains a secondary amine (N–H), the proton of which can form hydrogen bonds with anions . This property is exploited in its interaction with its targets. When this compound comes into contact with metal ions, it forms a complex with them. This interaction is facilitated by the presence of the secondary amine in the this compound molecule .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the detection and extraction of metal ions. The compound’s interaction with metal ions leads to the formation of a complex, which can then be detected or extracted. This is particularly useful in the analysis of trace metal ions, especially from complex matrices .
Pharmacokinetics
It is known that the compound is insoluble in water and alcohol , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of this compound’s action is the formation of a complex with metal ions. This complex can then be detected or extracted, allowing for the analysis of the presence and concentration of these ions . This is particularly useful in the detection of potassium, rubidium, and caesium .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound may explode under prolonged exposure to heat or fire, and it may begin a vigorous reaction that culminates in a detonation if mixed with reducing agents . Therefore, the compound’s action, efficacy, and stability must be considered in the context of its environment.
Biochemical Analysis
Biochemical Properties
Dipicrylamine interacts with various biomolecules in its role as a biochemical agent. It contains a secondary amine (N–H), the proton of which can form hydrogen bonds with anions . This property has been exploited in the detection and extraction of metal ions, especially potassium .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been used as a nonfluorescent anionic membrane dye . When applied to cells, this compound localizes at the interface of the cytoplasmic membrane and aqueous phase in a manner sensitive to membrane potential change .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various interactions. It forms hydrogen bonds with anions through its secondary amine (N–H), leading to changes in color that can be detected . This property has been used to develop this compound as an anion sensor .
Metabolic Pathways
Its role in the detection and extraction of potassium suggests it may interact with enzymes or cofactors involved in potassium metabolism .
Transport and Distribution
This compound is transported across cell membranes, where it localizes at the interface of the cytoplasmic membrane and aqueous phase . The distribution of this compound within cells and tissues is likely influenced by this membrane localization.
Subcellular Localization
In terms of subcellular localization, this compound is known to localize at the interface of the cytoplasmic membrane and aqueous phase . This localization is sensitive to changes in membrane potential, suggesting that this compound may be directed to this location by specific targeting signals or post-translational modifications .
Preparation Methods
Dipicrylamine is synthesized through a multi-step nitration process. The starting material, dinitrodiphenylamine, is obtained from the reaction of aniline, dinitrochlorobenzene, and soda ash. This intermediate is then treated with 98% nitric acid to produce hexanitrodiphenylamine . Industrial production methods involve careful control of reaction conditions to ensure high purity and yield. For example, a two-stage nitration process is often employed, where trinitrodiphenylamine is first nitrated to pentanitrodiphenylamine using aqueous nitric acid, followed by further nitration to hexanitrodiphenylamine with concentrated nitric acid .
Chemical Reactions Analysis
Dipicrylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Reduction: Reduction of hexanitrodiphenylamine typically leads to the formation of less nitrated derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly involving the nitro groups.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Dipicrylamine has several scientific research applications:
Colorimetric Sensors: The compound has been studied for its potential use as a colorimetric sensor for anions, exploiting its ability to form hydrogen bonds with anions.
Toxicity Studies: Research has been conducted on the toxicological effects of hexanitrodiphenylamine, including its potential to cause mammary tumors in rats.
Comparison with Similar Compounds
Dipicrylamine is unique due to its high degree of nitration and explosive properties. Similar compounds include:
Trinitrotoluene (TNT): Another well-known explosive with three nitro groups.
Pentanitrodiphenylamine: A less nitrated derivative of hexanitrodiphenylamine.
Dinitrodiphenylamine: The precursor in the synthesis of hexanitrodiphenylamine.
Compared to these compounds, hexanitrodiphenylamine has a higher nitrogen content and greater explosive power, making it particularly suitable for specific military applications .
Properties
IUPAC Name |
2,4,6-trinitro-N-(2,4,6-trinitrophenyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5N7O12/c20-14(21)5-1-7(16(24)25)11(8(2-5)17(26)27)13-12-9(18(28)29)3-6(15(22)23)4-10(12)19(30)31/h1-4,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCIHIVRDWLAME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5N7O12 | |
Record name | DIPICRYLAMINE | |
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DSSTOX Substance ID |
DTXSID4059621 | |
Record name | 2,2',4,4',6,6'-Hexanitrodiphenylamine | |
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Molecular Weight |
439.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dipicrylamine appears as a yellow solid. Decomposes violently at high temperatures. Insoluble in water and alcohol. Used as a booster explosive. May explode under prolonged exposure to heat or fire. Primary hazard is the blast effect of an instantaneous explosion and not flying projectiles and fragments., Yellow solid; [Merck Index] Yellow crystals; [MSDSonline] | |
Record name | DIPICRYLAMINE | |
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Record name | Dipicrylamine | |
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Solubility |
Soluble in alkalies, glacial acetic acid; insoluble in acetone, alcohol, ether, Insoluble in benzene, carbon tetrachloride; very soluble in pyridine, Soluble in nitric acid, In water, 60 mg/L at 17 °C | |
Record name | 2,2',4,4',6,6'-Hexanitrodiphenylamine | |
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Color/Form |
Pale yellow prisms from acetic acid, Yellow solid, Yellow prisms | |
CAS No. |
131-73-7 | |
Record name | DIPICRYLAMINE | |
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Record name | Dipicrylamine | |
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Record name | Benzenamine, 2,4,6-trinitro-N-(2,4,6-trinitrophenyl)- | |
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Record name | 2,2',4,4',6,6'-Hexanitrodiphenylamine | |
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Record name | DIPICRYLAMINE | |
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Record name | 2,2',4,4',6,6'-Hexanitrodiphenylamine | |
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Melting Point |
244 °C (decomposes) | |
Record name | 2,2',4,4',6,6'-Hexanitrodiphenylamine | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,4,6,2′,4′,6′-Hexanitrodiphenylamine (Hexyl)?
A1: 2,4,6,2′,4′,6′-Hexanitrodiphenylamine (Hexyl) has the molecular formula C12H5N7O12 and a molecular weight of 439.21 g/mol. []
Q2: Is there spectroscopic data available for Hexyl and its derivatives?
A2: Yes, infrared spectra have been established for Hexyl and 18 of its nitration products, with assignments made to the principal bands. []
Q3: How does the stability of Hexyl change under irradiation?
A3: Studies have investigated the effects of irradiation on the ammonium salt of Hexyl using Cobalt-60 gamma rays. [, ]
Q4: How does Hexyl function as a reagent in analytical chemistry?
A4: Hexyl has been used as a reagent for the gravimetric determination of potassium. [] It is also used in the photometric determination of potassium, particularly in blood serum. [, ] Additionally, Hexyl has been explored as a colorimetric sensor for anions like fluoride, acetate, and dihydrogen phosphate. []
Q5: Can Hexyl be used to extract potassium from aqueous solutions?
A5: Yes, Hexyl can extract potassium from aqueous solutions into nitrobenzene. The distribution equilibria of the system NaCl-HDPA (Hexyl) have been studied. []
Q6: How does Hexyl interact with alkali and alkaline earth metals?
A6: Hexyl forms salts with alkali and alkaline earth metals. Studies have examined the coextraction of water into nitrobenzene with these salts, revealing the hydration of the cations. [, ] The presence of crown ethers or cryptands during extraction impacts the hydration numbers due to complexation. [, ]
Q7: What is the role of Hexyl in studying crown ether complexes?
A7: Alkali and alkaline earth metal salts of Hexyl are used in titrations with crown ethers in a deuterated nitrobenzene solution. Analysis of shifts in 1H NMR spectra helps determine the stoichiometry of the formed crown ether complexes. []
Q8: Does Hexyl have any fungicidal properties?
A8: Yes, Hexyl exhibits fungicidal activity and shows synergism with copper salts, enhancing their fungicidal effects. [, ]
Q9: Has Hexyl been investigated for its potential in cancer research?
A9: Research has explored the influence of Hexyl on the incidence of neoplasms in the mammary tissue of rats. []
Q10: How is Hexyl used in studying acetylcholine?
A10: Hexyl forms a salt with acetylcholine, which has facilitated the isolation and identification of acetylcholine. [, ] It has also been used in the photometric determination of acetylcholine and choline derivatives. []
Q11: Does Hexyl play a role in studying the effects of dinitroaniline herbicides?
A11: Carrot roots, known to be resistant to dinitroaniline herbicides, show cross-resistance to Hexyl, suggesting a shared mechanism of action or resistance. []
Q12: Can Hexyl be used to study quaternary ammonium compounds?
A12: Yes, Hexyl has been used in the photometric determination of quaternary ammonium compounds. [] Research also demonstrates the use of Hexyl in extracting and quantifying succinylcholine, a bis-quaternary ammonium compound, from embalmed tissues. [, ]
Q13: Is Hexyl known to cause any adverse health effects?
A13: Hexyl has been identified as a potential cause of dermatitis, especially in occupational settings related to explosives production. []
Q14: What are the environmental concerns related to Hexyl?
A14: Hexyl is a component of some explosives. Research has explored using Hexyl adsorbed onto various materials to remove radioactive cesium from liquid waste. []
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